AMG8788

TRPM8 antagonist stereoselectivity pain research

Substituting generic TRPM8 antagonists risks compromised data integrity and experimental reproducibility due to variable stereochemistry and uncharacterized PK/PD profiles. AMG8788-the pure (1R)-enantiomer-solves this with defined target engagement validated in thermoregulatory pharmacodynamic models. - Stereochemically defined (1R)-enantiomer: ~16-fold selectivity over TRPA1 (IC50 1 μM vs TRPM8 63.2 nM), eliminating off-target ambiguity present with racemic mixtures. - Confirmed oral PK: 30 mg/kg p.o. elicits a measurable 0.53°C Tb decrease in rats; plasma T1/2 of 6.7 h. - Purity ≥98% with reliable storage (-20°C powder, 3-year stability) and blue-ice shipping, ensuring global supply chain integrity.

Molecular Formula C23H18F4N2O
Molecular Weight 414.4 g/mol
Cat. No. B12397768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG8788
Molecular FormulaC23H18F4N2O
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)/t21-/m1/s1
InChIKeyADCDUDFEGFKKQH-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMG8788 (TC-I 2000): A Selective and Orally Active TRPM8 Antagonist for Pain and Thermoregulation Research


(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as AMG8788 and TC-I 2000 (CAS 1159996-43-6 for the (R)-enantiomer), is a tetrahydroisoquinoline-derived carboxamide that functions as a potent, selective, and orally active antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. This compound is a high-purity (≥98%) small molecule with the molecular formula C23H18F4N2O and a molecular weight of 414.4 g/mol . AMG8788 is a member of a broader class of TRPM8 antagonists explored for pain and thermoregulation research, but as a single, well-defined (R)-stereoisomer, it offers distinct advantages over racemic mixtures or less thoroughly characterized analogs in both in vitro and in vivo experimental contexts [1].

AMG8788 vs. Generic TRPM8 Antagonists: Why Stereochemistry and Pharmacokinetics Prevent Simple Interchange


While many compounds are described as TRPM8 antagonists, the simple substitution of one for another in a research protocol is rarely possible without compromising data integrity and experimental reproducibility. The unique (1R) stereochemistry of AMG8788 is a primary determinant of its target engagement and selectivity, a property not shared by its (1S)-enantiomer or racemic mixtures. Furthermore, AMG8788's physicochemical profile—specifically its pH-dependent solubility and metabolic stability—has been experimentally quantified, defining a narrow set of conditions for achieving reliable in vivo exposure that a generic, uncharacterized analog would not guarantee [1][2]. Finally, the compound's activity has been validated in specific, target-related in vivo pharmacodynamic models. Using a different compound, even one from the same chemical series, would require re-validating target coverage and efficacy in those same models, representing a significant deviation from established protocols and a potential source of experimental failure [3][4].

Quantitative Differentiation of AMG8788 (TC-I 2000) from Closest Analogs: A Data-Driven Guide for Procurement


Stereochemistry Determines TRPM8 Antagonist Potency and Receptor Selectivity

The (1R)-enantiomer (AMG8788/TC-I 2000) demonstrates potent antagonism of the rat TRPM8 channel with an IC50 value of 53-63 nM. Critically, its receptor selectivity profile is high, with a reported ~16-fold selectivity for TRPM8 (IC50 63.2 nM) over TRPA1 (IC50 ~1 μM) [1]. In contrast, the (1S)-enantiomer, which shares the same molecular weight and core structure, exhibits significantly reduced activity and selectivity as a TRPM8 antagonist, as established in the foundational SAR studies for this class of compounds [2].

TRPM8 antagonist stereoselectivity pain research

pH-Dependent Solubility Defines In Vitro and In Vivo Formulation Strategy

The aqueous solubility of AMG8788 is highly pH-dependent. Experimentally measured equilibrium solubility at 25°C is 207 ± 10 μM at pH 1.7, 171 ± 4 μM at pH 7.4, and 138 ± 4 μM at pH 8.9 [1]. This is a critical differentiation point when compared to in-class analogs like AMG9678, where structure-activity relationship (SAR) studies often note that different N-alkyl substitutions (e.g., the branched alkyl chain in AMG9678 vs. the 4-fluorophenyl urea of AMG8788) are specifically employed to tune lipophilicity (LogD7.4) and solubility, directly impacting oral absorption [2].

solubility formulation oral bioavailability

High Intrinsic Permeability and Metabolic Stability Support Oral Bioavailability

AMG8788 demonstrates high intrinsic membrane permeability (PAMPA, pH 7.4: 9.4 × 10⁻⁶ cm/s) and good metabolic stability in human, rat, and mouse liver microsomes (intrinsic clearance CLint of 0.68, 0.76, and 0.92 μL min⁻¹ mg⁻¹, respectively). This corresponds to a predicted low hepatic clearance in humans (0.11 mL min⁻¹ kg⁻¹) and a long in vitro half-life (human: 204 min) [1]. This profile is a key differentiator from earlier tetrahydroisoquinoline leads in the same optimization program, which suffered from high clearance and poor oral exposure, driving the specific SAR that led to the selection of AMG8788 [2].

permeability metabolic stability PAMPA

Validated In Vivo Target Engagement and Functional Effect in a TRPM8-Specific Model

AMG8788 has been validated in vivo as a functional TRPM8 antagonist. In a study characterizing five chemically distinct TRPM8 antagonists, AMG8788 was one of the compounds that caused a transient decrease in core body temperature (Tb) in rats and mice, with a maximum decrease of 0.98°C, a direct pharmacodynamic consequence of systemic TRPM8 blockade [1]. This study provides direct, cross-compound evidence: AMG8788, along with AMG0635, AMG2850, AMG9678, and Compound 496, all induced this effect, confirming on-target activity in a whole-animal model. In contrast, a related but distinct compound, tetrahydroisoquinoline 87, was validated in a different TRPM8 in vivo model—the prevention of icilin-induced wet-dog shakes (WDS)—demonstrating that different compounds may require different validation models [2].

in vivo efficacy body temperature regulation TRPM8 pharmacology

Recommended Research Applications for AMG8788 (TC-I 2000) Based on Quantitative Evidence


Investigating the Role of TRPM8 in Thermoregulation and Pain Pathways In Vivo

AMG8788 is an ideal tool for studies requiring oral administration to achieve systemic TRPM8 blockade. Its validated in vivo pharmacodynamic effect—a transient decrease in core body temperature—provides a clear and measurable endpoint for confirming target engagement [1]. Researchers can directly correlate this effect with analgesic or other behavioral outcomes, leveraging a well-defined PK/PD relationship.

In Vitro Studies Requiring High Selectivity Over Related TRP Channels

For cell-based assays aimed at dissecting TRPM8-specific signaling, the pure (1R)-enantiomer AMG8788 is required. Its demonstrated ~16-fold selectivity over TRPA1 ensures that observed effects are attributable to TRPM8 antagonism rather than off-target activity at another cold-sensing ion channel, which is a risk when using the (1S)-enantiomer or racemic mixtures [2].

As a Benchmark Compound for TRPM8 Antagonist Drug Discovery and Pharmacology

Given its extensively characterized in vitro ADME profile (solubility, permeability, metabolic stability) and in vivo pharmacodynamics, AMG8788 serves as an excellent reference standard or positive control for screening and characterizing novel TRPM8 antagonists [3]. Its well-documented properties provide a benchmark against which to measure the improvements of new chemical entities.

Preclinical Models of Prostate Cancer, Leveraging TRPM8 Inhibition

Research has demonstrated that TRPM8 inhibition, a mechanism shared by tetrahydroisoquinoline-derived antagonists like the compound class AMG8788 belongs to, reduces proliferation in LNCaP prostate cancer cells but not in non-tumor prostate cells [4]. AMG8788's oral bioavailability and selectivity make it a superior candidate for investigating the therapeutic potential of TRPM8 antagonism in prostate cancer xenograft or other in vivo tumor models compared to analogs lacking these PK properties.

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